molecular formula C11H9N5O B5573159 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B5573159
M. Wt: 227.22 g/mol
InChI Key: YDGIHHUDHWRDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a high-purity chemical intermediate belonging to a class of fused heterocycles recognized for their significant value in pharmaceutical and agrochemical research. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a versatile platform in drug discovery, with documented activities including antiviral action against influenza and anticonvulsant properties . This specific analog, featuring amino and phenyl substituents, is designed for researchers exploring new biologically active compounds. The structural components of this molecule—an amino group and a phenyl ring at the 5-position—are common in the design of potent ligands, such as adenosine A2a receptor antagonists, which are a promising target in oncology immunotherapy . This compound is offered for research applications, including as a building block for the synthesis of more complex derivatives or for use in high-throughput screening assays. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-amino-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-10-14-11-13-8(6-9(17)16(11)15-10)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGIHHUDHWRDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite, lead tetraacetate, and manganese dioxide . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using a copper bromide and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or the triazolopyrimidine core.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives against influenza A virus. Specifically, compounds derived from 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one have been shown to inhibit the PA-PB1 heterodimerization of the viral RNA-dependent RNA polymerase (RdRP), thereby disrupting viral replication . The incorporation of phenyl rings into the structure has improved binding affinity and solubility.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of tumor cell proliferation. For instance, studies have demonstrated that modifications to the triazolo-pyrimidine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can be particularly useful in developing treatments for diseases characterized by rapid cell division.

Case Study 1: Influenza A Virus Inhibition

A study published in Nature detailed the synthesis and evaluation of triazolo-pyrimidine derivatives targeting the PA-PB1 interface of influenza A virus polymerase. The lead compound demonstrated effective antiviral activity with a half-maximal inhibitory concentration (IC50) in the low micromolar range. Molecular docking studies confirmed its binding mode within the PA C cavity, enhancing understanding of its mechanism of action .

Case Study 2: Antitumor Activity Assessment

In a controlled laboratory setting, derivatives of this compound were tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM. The study concluded that these compounds could serve as potential leads for new anticancer agents .

Mechanism of Action

The mechanism of action of 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The triazolopyrimidine core allows for extensive derivatization. Key structural analogs include:

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target compound 2-NH₂, 5-Ph Kinase inhibition, antiparasitic activity
5-Methyl-7-aryl[1,2,4]triazolo[1,5-a]pyrimidine 5-Me, 7-Ar (variable aryl groups) Antimalarial agents (e.g., anti-Plasmodium falciparum)
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) 5-ClCH₂, 2-(4-MeOPh) Electrochemically active, redox behavior studied
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH₂, 5-Me, 6-carboxamide Anticancer activity (CK2 inhibition)
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Ph Intermediate for further alkylation/arylation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-amino group in the target compound enhances electron density, influencing redox potentials and interaction with biological targets. In contrast, chloro or morpholinomethyl substituents (e.g., S1-TP, S3-TP) increase electrophilicity, altering electrochemical behavior .
  • Phenyl vs. Alkyl Substituents : The 5-phenyl group in the target compound improves lipophilicity and π-π stacking in kinase binding pockets compared to methyl or alkyl analogs (e.g., 5-methyl derivatives in ).
Physicochemical and Electrochemical Properties
  • Solubility: The target compound’s amino group improves aqueous solubility compared to nonpolar analogs like 7-chloro-5-phenyl derivatives .
  • Redox Behavior: Cyclic voltammetry studies on triazolopyrimidinones reveal that substituents significantly affect oxidation/reduction potentials. The target compound’s amino group likely shifts its redox profile further due to electron donation.
Pharmacological Activity
  • Kinase Inhibition: The target compound’s phenyl and amino groups enhance selectivity for TYK2 kinase over JAK1-3 in structural analogs (e.g., compound A19 in ).
  • Antiparasitic Activity : Compared to 5-methyl-7-aryl derivatives (e.g., compound 4–21 in ), the 5-phenyl group in the target compound may improve binding to Plasmodium falciparum enzymes due to increased aromatic interactions.
  • Anticancer Potential: Carboxamide derivatives (e.g., 5a–v in ) show higher potency against CK2 than the target compound, suggesting the carboxamide moiety enhances target engagement.

Biological Activity

2-Amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a compound belonging to the class of triazolo-pyrimidines, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and specific case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N6O\text{C}_{11}\text{H}_{10}\text{N}_6\text{O}

This compound features a triazole ring fused with a pyrimidine structure, which is crucial for its biological activity. The presence of an amino group at position 2 and a phenyl group at position 5 contributes to its interaction with biological macromolecules.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit viral polymerases. For instance, compounds targeting the PA-PB1 interface of influenza A virus polymerase displayed significant antiviral effects. In one study, modifications to the triazolo-pyrimidine scaffold enhanced binding affinity and antiviral efficacy against influenza virus in cell assays .
  • Anticonvulsant Activity : A related series of triazolo-pyrimidine derivatives were identified as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant properties with low toxicity profiles. This suggests potential applications in treating epilepsy .
  • Neuroprotective Effects : Recent research indicates that microtubule-stabilizing triazolo-pyrimidines exhibit neuroprotective properties relevant to Alzheimer’s disease. These compounds stabilize microtubules through interactions with tubulin and may improve cognitive function in preclinical models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Protein-Protein Interactions : The compound has been shown to disrupt critical protein-protein interactions necessary for viral replication. For example, it inhibits the PA-PB1 heterodimerization in influenza viruses .
  • Modulation of Neurotransmitter Receptors : The ability of certain derivatives to enhance GABAA receptor activity suggests that they can modulate neurotransmitter signaling pathways effectively .

Antiviral Activity Against Influenza

In a study evaluating various derivatives for their ability to inhibit influenza virus replication, compounds based on the triazolo-pyrimidine scaffold were synthesized and tested. The most potent inhibitor demonstrated an IC50 value of 3.3 µM against the PA-PB1 interaction while maintaining acceptable cytotoxicity levels (EC50 > 100 µM) .

Anticonvulsant Efficacy

Another study highlighted the anticonvulsant potential of triazolo-pyrimidine derivatives. The lead compound exhibited significant protection in seizure models and was well-tolerated in animal studies. These findings suggest that modifications to the phenyl substituent can enhance anticonvulsant activity while reducing side effects .

Comparative Data Table

Compound NameBiological ActivityIC50 (µM)EC50 (µM)Reference
Compound APA-PB1 Inhibition3.3>100
Compound BGABAA Modulation--
Compound CMicrotubule Stabilization--

Q & A

Q. What are the standard synthetic routes for 2-amino-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one?

The compound is typically synthesized via cycloaddition or condensation reactions. For example, triazolopyrimidinone derivatives are prepared by reacting 3-amino-1,2,4-triazole with α,β-unsaturated ketones under microwave-assisted conditions or using catalysts like TMDP in water/ethanol mixtures. Key steps include ring closure and functional group modifications (e.g., introducing morpholinomethyl or chlorophenyl substituents) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) confirms structural integrity and substituent positions.
  • Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) assess electrochemical behavior, particularly redox properties relevant to DNA interactions .
  • Microanalysis (elemental composition) and melting point determination validate purity .

Q. What are the key physicochemical properties influencing its research applications?

  • Solubility : Moderate lipophilicity (molecular weight ~300 g/mol) affects bioavailability and formulation.
  • Stability : Susceptible to hydrolysis under extreme pH; stability studies in buffers (pH 4–9) are recommended .
  • Redox Activity : Electroactive groups (e.g., amino and triazole) enable interactions with biological macromolecules .

Q. Which biological targets are commonly associated with this compound?

Preferential targets include:

  • Kinases (e.g., TYK2, CDK2) due to ATP-binding site interactions .
  • DNA via intercalation or groove binding, detectable through electrochemical signal quenching .
  • Enzymes in microbial/viral pathways (e.g., HSV-1 protease) .

Advanced Research Questions

Q. How can electrochemical methods elucidate DNA interaction mechanisms?

Methodology :

  • Use DPV to monitor current changes upon DNA binding (e.g., 20–30% signal reduction indicates intercalation).
  • Optimize parameters: pH 7.4 (physiological), scan rate 50 mV/s, and DNA immobilization time (30–60 min) .
  • Calculate binding constants (e.g., Kb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1}) via Langmuir isotherm models .

Q. What structural features enhance kinase inhibition selectivity?

SAR Insights :

  • Position 5 : Bulky groups (e.g., morpholinomethyl) improve TYK2 selectivity over JAK1-3 (IC50<100nM\text{IC}_{50} < 100 \, \text{nM}) .
  • Position 2 : Aromatic substituents (e.g., phenyl) enhance CDK2 binding via π-π stacking .
  • Amino group at position 2 : Critical for hydrogen bonding with ATP-binding pockets .

Q. How do pH and substituents affect electrochemical behavior?

  • pH Dependence : Redox peaks shift cathodically with increasing pH (slope ~59 mV/pH unit), indicating proton-coupled electron transfer .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) lower reduction potentials, while electron-donating groups (e.g., OCH₃) increase oxidative currents .

Q. What strategies resolve contradictions in reported biological activities?

  • Reproducibility Checks : Validate synthesis protocols (e.g., microwave vs. catalyst-assisted routes) .
  • Assay Standardization : Use consistent cell lines (e.g., THP-1 monocytes for kinase studies) and controls .
  • Computational Modeling : Compare docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .

Q. How can computational modeling guide target identification?

  • Molecular Dynamics (MD) Simulations : Predict binding stability (RMSD < 2 Å) with CDK2 or TYK2 .
  • Docking Studies : Identify key residues (e.g., Lys33 in CDK2) for hydrogen bonding and hydrophobic interactions .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. What experimental designs optimize anti-cancer activity?

  • Cell Cycle Assays : Treat cancer cells (e.g., C6 glioblastoma) and analyze G1/S arrest via flow cytometry .
  • Combination Therapy : Test synergy with cisplatin (e.g., CI < 0.8 via Chou-Talalay method) .
  • In Vivo Models : Subcutaneous tumor xenografts (e.g., Balb/c nu-nu mice) to evaluate tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.